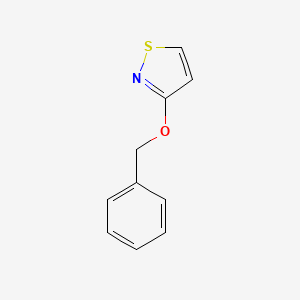

3-(Benzyloxy)isothiazole

Description

The Isothiazole (B42339) Heterocycle: Fundamental Importance in Chemical Research

Isothiazoles are a significant class of five-membered aromatic heterocyclic compounds containing a sulfur and a nitrogen atom in a 1,2-relationship. sci-hub.sewikipedia.org This arrangement of two electronegative heteroatoms imparts unique chemical and physical properties to the isothiazole ring system, making it a valuable scaffold in chemical research. sci-hub.se These compounds are considered stable aromatic molecules due to the delocalization of π-electrons within the ring. medwinpublishers.com The isothiazole nucleus is a fundamental building block in the development of new materials and is particularly prominent in medicinal chemistry and organic synthesis. sci-hub.semedwinpublishers.comresearchgate.net Derivatives of isothiazole have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. medwinpublishers.comontosight.aithieme-connect.com Their utility also extends to agriculture as fungicides and to materials science as corrosion inhibitors and dyes. researchgate.netacs.org

Historical Development and Early Research on Isothiazole Derivatives

The field of isothiazole chemistry began to develop significantly after the first successful synthesis of the parent compound, isothiazole, in 1956. medwinpublishers.comresearchgate.netresearchgate.net The initial synthesis was achieved through the oxidation of 5-amino-1,2-benzoisothiazole with potassium permanganate, followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid. medwinpublishers.comresearchgate.net This particular method is now considered to be of historical importance, as more accessible and simpler synthetic routes have since been developed. medwinpublishers.comresearchgate.net

Early research and development in isothiazole chemistry were met with considerable challenges, especially when compared to the more established chemistry of other 1,2-azoles like isoxazoles and pyrazoles. sci-hub.se A primary difficulty was the instability of key intermediates, such as thiohydroxylamine, which hindered the facile assembly of the isothiazole ring. sci-hub.se Despite these initial hurdles, the persistent interest in the unique properties and potential applications of isothiazole derivatives drove researchers to discover numerous methods for their preparation and to extensively study their chemical transformations. medwinpublishers.com

Contextualization of 3-(Benzyloxy)isothiazole within Modern Organic Synthesis

This compound has emerged as a valuable intermediate in modern organic synthesis, primarily due to the development of methods for its selective functionalization. The synthesis of this compound itself is achieved by reacting 3-hydroxyisothiazole with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. acs.org

A pivotal development in the chemistry of this compound was the discovery of a method for the regioselective lithiation at the 5-position of the isothiazole ring using lithium diisopropylamide (LDA). acs.orgnih.gov This breakthrough allows for the direct introduction of a variety of electrophiles at a specific site on the heterocyclic core, a process that had not been previously reported for 3-oxygenated isothiazole systems. acs.orgnih.govresearchgate.net This method has been successfully used to synthesize a range of 5-substituted this compound derivatives. acs.org

The versatility of this compound as a synthetic building block is further highlighted by its use in palladium-catalyzed cross-coupling reactions. The derivative, 3-benzyloxy-5-iodoisothiazole, serves as a key substrate for Suzuki and Negishi reactions, enabling the introduction of various aryl and heteroaryl substituents at the 5-position. sci-hub.seresearchgate.net This capability to form carbon-carbon bonds with complex partners makes this compound a highly useful platform for constructing more elaborate molecules. sci-hub.se

Table 1: Synthesis of 5-Substituted 3-(Benzyloxy)isothiazoles via Lithiation acs.org

| Electrophile | Product (5-Substituent) | Yield (%) |

| D₂O | -D | >95 (by ¹H NMR) |

| I₂ | -I | 68 |

| Benzaldehyde | -CH(OH)Ph | 65 |

| Diethyl azodicarboxylate | -N(CO₂Et)NHCO₂Et | 54 |

| Diethyl iminodiacetate | -CH(NHCO₂Et)CO₂Et | 56 |

| N,N-Dimethylformamide | -CHO | 66 |

This table summarizes the yields of various 5-substituted derivatives of this compound prepared by quenching the 5-lithio anion with different electrophiles.

Overview of Research Trajectories for this compound and Related Structures

Current and future research involving this compound and its analogs is largely directed toward the synthesis of complex, biologically active molecules. A significant application demonstrating this trajectory is the highly convergent synthesis of thioibotenic acid, the sulfur analog of the neurotoxic natural product ibotenic acid. acs.orgnih.govresearchgate.net This synthesis showcases the utility of the regioselective functionalization of the this compound scaffold. acs.org

The development of cross-coupling methodologies to produce biaryl isothiazoles from this compound precursors opens avenues for creating novel compounds with potential applications in medicinal chemistry and materials science. sci-hub.seresearchgate.net The isothiazole ring is a known "privileged scaffold" in drug discovery, and the ability to append diverse aromatic and heteroaromatic groups to it is of high interest. thieme-connect.com Research into isothiazole-containing compounds has identified candidates for treating a range of conditions, including cancer, diabetes, and Alzheimer's disease. medwinpublishers.comthieme-connect.com Furthermore, the combination of the isothiazole core with other heterocyclic systems, such as thiazole (B1198619), is being explored to develop new agrochemical agents with enhanced fungicidal activity. nih.gov The synthetic strategies developed for this compound provide a robust platform for accessing these and other novel chemical entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxy-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-2-4-9(5-3-1)8-12-10-6-7-13-11-10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQQNUUPCJHSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457927 | |

| Record name | 3-Benzyloxyisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60666-83-3 | |

| Record name | 3-Benzyloxyisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzyloxy Isothiazole and Its Analogues

De Novo Synthetic Routes to the 3-(Benzyloxy)isothiazole Core

The formation of the this compound structure from acyclic precursors involves several strategic approaches, including the benzylation of a pre-formed hydroxyisothiazole and various ring-forming reactions.

Benzylation Strategies for 3-Hydroxyisothiazole Precursors

A primary and straightforward method for synthesizing this compound involves the O-alkylation of 3-hydroxyisothiazole. acs.org This precursor, 3-hydroxyisothiazole, can be prepared through methods such as the hydrolysis of 3,5-di(alkylsulphonyl)isothiazoles. publish.csiro.au

The benzylation reaction is typically carried out by treating 3-hydroxyisothiazole with benzyl (B1604629) bromide in the presence of a base. acs.org A common procedure involves using potassium carbonate (K₂CO₃) as the base in a solvent like dimethylformamide (DMF). acs.org This reaction, however, can lead to a mixture of O-benzylated and N-benzylated products. acs.org For instance, one study reported a 90% total yield of a 2:1 mixture of this compound and 2-benzylisothiazol-3(2H)-one, respectively. acs.org Separation of these isomers can be achieved through chromatographic techniques. acs.org

Similarly, chlorinated derivatives can be synthesized. For example, 5-chloro-3-hydroxyisothiazole can be treated with a base like potassium carbonate in a solvent such as acetonitrile, followed by the addition of an appropriate alkylating agent to yield the desired ether. googleapis.com

Ring-Forming Reactions for Isothiazole (B42339) Derivative Construction

The fundamental isothiazole ring can be constructed through various cyclization reactions. These methods build the heterocyclic core from acyclic starting materials and can be adapted to produce precursors for this compound.

One classical approach involves the reaction of α,β-unsaturated ketones or aldehydes with a source of sulfur and nitrogen. For instance, α,β-unsaturated aldehydes can react with ammonium (B1175870) thiocyanate, which serves as the N-S fragment donor, to form the isothiazole ring. thieme-connect.com Another method utilizes the reaction of thioamides with α-haloketones, known as the Hantzsch thiazole (B1198619) synthesis, although this primarily forms thiazoles, a related but different heterocycle. bepls.com

More contemporary methods focus on transition-metal-free syntheses. One such protocol involves the reaction of β-ketodithioesters with a source of ammonia (B1221849), followed by oxidation to form the isothiazole ring. sci-hub.se Another innovative approach is the copper-catalyzed cascade reaction forming C-C and N-S bonds from α,β-unsaturated thioamides to yield enantioenriched isothiazoles. sci-hub.se

Specific Syntheses of Chlorinated Benzyloxyisothiazole Derivatives

The synthesis of chlorinated benzyloxyisothiazole derivatives is of interest due to the potential of chlorine atoms to modulate the biological activity of molecules. nih.govnih.gov These compounds can be prepared by starting with a chlorinated isothiazole precursor.

A general method involves the alkylation of a chlorinated 3-hydroxyisothiazole. For example, 5-chloro-3-hydroxyisothiazole can be reacted with an alkylating agent in the presence of a base like potassium carbonate to produce the corresponding ether derivative. googleapis.com

Alternatively, direct chlorination of the isothiazole ring can be challenging. However, specific positions on the ring can be halogenated to serve as handles for further functionalization. For instance, the synthesis of 3-(benzyloxy)-5-iodoisothiazole has been achieved, which can then participate in cross-coupling reactions to introduce various substituents. sci-hub.seresearchgate.net

Regioselective Functionalization of this compound

Once the this compound core is synthesized, it can be further modified through regioselective functionalization. This allows for the introduction of various substituents at specific positions on the isothiazole ring, leading to a diverse range of derivatives.

Direct Metalation Approaches

Direct metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.

The 5-position of the this compound ring has been shown to be susceptible to regioselective lithiation. acs.orgnih.gov This is a significant finding as direct functionalization of the 3-oxygenated isothiazole system had not been extensively reported previously. acs.orgnih.gov

The use of lithium diisopropylamide (LDA) as the base in a solvent like diethyl ether at low temperatures (e.g., -78 °C) has proven effective for this transformation. acs.orgsci-hub.se The resulting 5-lithio-3-(benzyloxy)isothiazole intermediate can then be quenched with a variety of electrophiles to introduce different functional groups at the 5-position. acs.orgresearchgate.net

This methodology has been successfully applied to introduce substituents such as iodo, formyl, and α-hydroxybenzyl groups. acs.org However, not all electrophiles are suitable; for example, benzoylation has been reported to be unsuccessful under these conditions. acs.orgnih.gov The successful application of this regioselective lithiation has been demonstrated in the synthesis of thioibotenic acid, a sulfur analogue of the neurotoxic natural product ibotenic acid. acs.orgnih.gov

| Electrophile | Reagent | Product | Yield (%) |

| Iodine | I₂ | 3-(Benzyloxy)-5-iodoisothiazole | 68 |

| N,N-Dimethylformamide | DMF | 3-(Benzyloxy)-5-formylisothiazole | 54 |

| Benzaldehyde | PhCHO | 3-(Benzyloxy)-5-(α-hydroxybenzyl)isothiazole | 65 |

| N-Benzoylpiperidine | No desired product | 0 |

This table summarizes the outcomes of quenching the 5-lithio-3-(benzyloxy)isothiazole intermediate with various electrophiles, highlighting the versatility and limitations of this synthetic approach. acs.org

Quenching with Electrophilic Reagents

A foundational strategy for functionalizing this compound involves regioselective lithiation followed by quenching with various electrophiles. This method has been successfully employed to introduce substituents at the 5-position of the isothiazole ring. researchgate.netnih.gov

The process begins with the deprotonation of this compound using a strong base, typically lithium diisopropylamide (LDA), in an ethereal solvent like diethyl ether at low temperatures. nih.govresearchgate.net This generates a lithiated intermediate that is highly reactive towards electrophiles. A variety of electrophilic reagents can then be introduced to the reaction mixture to yield 5-substituted this compound derivatives. researchgate.netnih.gov

Successful electrophilic quenching has been demonstrated with a range of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. However, the success of the reaction can be dependent on the specific electrophile used, with some reactions, such as benzoylation, proving unsuccessful. nih.govresearchgate.net This methodology has been pivotal in the synthesis of complex molecules like thioibotenic acid, the sulfur analogue of the neurotoxin ibotenic acid. researchgate.netnih.gov

Detailed research findings have shown that this approach provides moderate to good yields for a variety of products. nih.gov

Table 1: Examples of Electrophilic Quenching of Lithiated this compound nih.gov

| Electrophile | Product | Yield (%) |

| N,N-Dimethylformamide | This compound-5-carbaldehyde | 65 |

| Iodine | 3-Benzyloxy-5-iodoisothiazole | 95 |

| Methyl iodide | 3-Benzyloxy-5-methylisothiazole | 68 |

| Formaldehyde | (3-(Benzyloxy)isothiazol-5-yl)methanol | 54 |

| N-Fluorobenzenesulfonimide | 5-Fluoro-3-(benzyloxy)isothiazole | 61 |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been effectively applied to the synthesis of substituted 3-(benzyloxy)isothiazoles. eie.grmdpi.com These reactions typically involve a palladium catalyst and enable the introduction of aryl and heteroaryl groups onto the isothiazole scaffold. acs.orgnih.gov

Suzuki Cross-Coupling via Halogenated Intermediates

The Suzuki cross-coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. mt.com In the context of this compound, this reaction is facilitated by first introducing a halogen, typically iodine, at the 5-position of the isothiazole ring to create a reactive intermediate, 3-benzyloxy-5-iodoisothiazole. acs.orgnih.gov

This halogenated intermediate can then be coupled with a variety of aryl or heteroaryl boronic acids under Suzuki conditions to yield the corresponding 5-substituted derivatives. acs.orgsci-hub.se This approach has proven to be highly effective, providing good to excellent yields for a range of aromatic and heteroaromatic substituents. acs.orgnih.gov The choice of catalyst, base, and solvent can be crucial for the success of the reaction. sci-hub.se

Table 2: Suzuki Cross-Coupling of 3-Benzyloxy-5-iodoisothiazole with Various Boronic Acids acs.org

| Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | 3-Benzyloxy-5-phenylisothiazole | 82 |

| 4-Methylphenylboronic acid | 3-Benzyloxy-5-(p-tolyl)isothiazole | 85 |

| 4-Methoxyphenylboronic acid | 3-Benzyloxy-5-(4-methoxyphenyl)isothiazole | 88 |

| Thiophene-2-boronic acid | 3-Benzyloxy-5-(thiophen-2-yl)isothiazole | 75 |

Negishi Cross-Coupling for Aryl/Heteroaryl Introduction

Similar to the Suzuki coupling, the Negishi cross-coupling reaction is another powerful palladium-catalyzed method for forming carbon-carbon bonds. illinois.edunih.gov This reaction involves the coupling of an organozinc compound with an organohalide. mt.com For the functionalization of this compound, the strategy again relies on the use of the 3-benzyloxy-5-iodoisothiazole intermediate. acs.orgnih.gov

Attempts to directly generate a nucleophilic zinc species from this compound for Negishi-type couplings were reported to be unsuccessful. acs.orgnih.gov However, by using the pre-functionalized 3-benzyloxy-5-iodoisothiazole, a range of aryl and heteroaryl substituents can be successfully introduced. acs.orgnih.gov This method offers an alternative to the Suzuki coupling and has been shown to provide good to excellent yields. acs.org The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle at the palladium center. nih.gov

Table 3: Negishi Cross-Coupling of 3-Benzyloxy-5-iodoisothiazole acs.org

| Organozinc Reagent | Product | Yield (%) |

| Phenylzinc chloride | 3-Benzyloxy-5-phenylisothiazole | 78 |

| 2-Furylzinc chloride | 3-Benzyloxy-5-(furan-2-yl)isothiazole | 72 |

Nucleophilic Aromatic Substitution on Isothiazole Scaffolds

Nucleophilic aromatic substitution (SNA) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comcem.com This type of reaction is particularly effective when the aromatic ring is electron-poor, often facilitated by the presence of electron-withdrawing groups. masterorganicchemistry.com In the context of isothiazoles, this method can be used to introduce various substituents. thieme-connect.com

While direct nucleophilic substitution on the this compound core itself is not the primary focus of the provided sources, the principles of SNAr are relevant to the broader chemistry of isothiazoles. For instance, halogenated isothiazoles can serve as substrates for nucleophilic attack by various nucleophiles, leading to the displacement of the halide and the formation of a new bond. thieme-connect.com The reactivity and regioselectivity of such reactions are influenced by the substitution pattern on the isothiazole ring. thieme-connect.com

Synthesis of Complex Architectures Incorporating this compound Moieties

The synthetic methodologies developed for this compound serve as a foundation for constructing more complex and potentially biologically active molecules. By combining the functionalization techniques described above, hybrid molecules incorporating the this compound scaffold can be assembled.

Synthesis of Benzyloxy-Quinolone-Thiazole Derivatives

A similar multicomponent strategy has been successfully applied to the synthesis of novel 8-benzyloxy-quinolone-thiazole derivatives. Specifically, a series of 8-benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-ones were synthesized via a one-pot condensation reaction. tandfonline.com

This environmentally benign protocol involves three key components:

Substituted 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde

Thiosemicarbazide

8-Benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one

The reaction proceeds rapidly and results in good to excellent yields, typically between 93% and 99%. tandfonline.com This efficient method highlights the utility of one-pot reactions in creating complex molecules that merge the structural features of quinolones, thiazoles, hydrazones, and pyrazoles, with a benzyloxy group appended to the quinolone ring system. tandfonline.com

Table 2: Components for the Synthesis of Benzyloxy-Quinolone-Thiazole Derivatives Note: This interactive table outlines the starting materials for the one-pot synthesis.

| Component Type | Chemical Name | Role in Synthesis |

| Starting Material 1 | 8-Benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one | Provides the benzyloxy-quinolone and part of the thiazole ring |

| Starting Material 2 | Thiosemicarbazide | Forms the core of the thiazole ring and the hydrazino linker |

| Starting Material 3 | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Provides the pyrazole-aldehyde moiety for condensation |

Chemical Reactivity and Transformation Mechanisms of 3 Benzyloxy Isothiazole

Reactivity Profile of the Isothiazole (B42339) Heteroaromatic System

Isothiazole is a five-membered heteroaromatic compound containing nitrogen and sulfur atoms in a 1,2-relationship. thieme-connect.de Its aromaticity, which influences its chemical reactivity, is well-established, though it is considered less aromatic than pyrazole (B372694) but more so than isoxazole (B147169). thieme-connect.com The isothiazole ring is characterized by a significant delocalized π-electron system. thieme-connect.com The presence of two electronegative heteroatoms and the resulting charge distribution dictate the reactivity of the ring's carbon atoms (C3, C4, and C5). thieme-connect.deresearchgate.net

The reactivity of the isothiazole ring can be summarized as follows:

Electrophilic Substitution : The electron density distribution, calculated by theoretical methods, suggests that the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. researchgate.net However, the outcome of electrophilic substitution can be influenced by the reaction conditions and the nature of the substituents already present on the ring.

Nucleophilic Attack : The isothiazole ring is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups. When such activation is present, nucleophilic substitution can occur, often involving the displacement of a leaving group, such as a halogen, from the C3 or C5 positions. thieme-connect.comthieme-connect.com

Deprotonation (Lithiation) : The acidity of the C-H protons on the isothiazole ring follows the order C5 > C3 > C4. The C5 proton is the most acidic and can be readily removed by strong bases like organolithium reagents, which is a key step for subsequent functionalization. nih.gov

Ring-Opening Reactions : Under certain conditions, such as with strong nucleophiles like primary amines, isothiazolium salts can undergo ring-opening to form intermediates like 3-aminoalk-2-ene-1-thiones. thieme-connect.de

The substitution pattern significantly impacts the reactivity. For instance, in 3-(benzyloxy)isothiazole, the oxygenated substituent at the C3 position plays a crucial role in directing further functionalization. nih.govresearchgate.net

Mechanisms of Regioselective Functionalization

Regioselective functionalization allows for the precise introduction of chemical groups at specific positions on the isothiazole core, a critical process for synthesizing complex derivatives.

The direct functionalization of 3-oxygenated isothiazoles, such as this compound, has been achieved through regioselective lithiation. nih.govresearchgate.net The mechanism involves the deprotonation of the most acidic C-H bond by a strong, non-nucleophilic base.

Mechanism of Lithiation: Research has demonstrated that the C5 position of this compound is the most acidic site, making it the primary target for deprotonation. nih.govsci-hub.se The reaction is typically performed at low temperatures (-78 °C) using lithium diisopropylamide (LDA) in an ethereal solvent like diethyl ether. nih.govresearchgate.net The benzyloxy group at C3, while not a classical ortho-directing group in the same vein as in benzene (B151609) chemistry, influences the electronic environment of the ring. The primary driver for C5 selectivity is the inherent acidity of the C5 proton, which is adjacent to the sulfur atom.

The process can be depicted as the abstraction of the C5 proton by LDA to form a 3-(benzyloxy)isothiazol-5-yl-lithium intermediate. This organolithium species is stable at low temperatures and serves as a potent nucleophile for subsequent reactions. researchgate.netsci-hub.se

| Base | Solvent | Temperature (°C) | Position of Lithiation | Reference |

|---|---|---|---|---|

| Lithium Diisopropylamide (LDA) | Diethyl ether | -78 | C5 | nih.gov |

This regioselective lithiation provides a reliable pathway to C5-functionalized 3-(benzyloxy)isothiazoles without cleaving the heterocyclic ring. sci-hub.se

Once the 3-(benzyloxy)isothiazol-5-yl-lithium intermediate is formed, it can react with a wide range of electrophiles in a process known as electrophilic quenching or trapping. researchgate.netsci-hub.se The mechanism is a standard nucleophilic addition or substitution where the carbanionic C5 atom of the lithiated isothiazole attacks the electrophilic center of the quenching reagent.

This methodology has been proven versatile, enabling the introduction of various functional groups at the C5 position. nih.govresearchgate.net However, the success of the reaction can depend on the nature of the electrophile; for instance, benzoylation has been reported to be unsuccessful under these conditions. nih.govresearchgate.net The reaction provides a convergent route for the synthesis of complex molecules, such as thioibotenic acid, a sulfur analogue of a natural neurotoxin. nih.govresearchgate.net

| Electrophile | Resulting C5-Substituent | Product Yield (%) | Reference |

|---|---|---|---|

| Iodine (I₂) | -I | Not specified | nih.gov |

| N,N-Dimethylformamide (DMF) | -CHO | 68 | nih.gov |

| Carbon dioxide (CO₂) | -COOH | 54 | nih.gov |

| Formaldehyde (CH₂O) | -CH₂OH | 65 | nih.gov |

Insights into Lithiation Pathways and Selectivity

Cross-Coupling Reaction Mechanisms in Benzyloxyisothiazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound derivatives, these reactions typically require a halogenated precursor, most commonly 3-benzyloxy-5-iodoisothiazole, which is synthesized via the lithiation-electrophilic quench sequence described previously. researchgate.netnih.gov

Suzuki and Negishi Coupling Mechanisms: Both Suzuki and Negishi cross-coupling reactions have been successfully applied to introduce aryl and heteroaryl substituents at the C5 position of this compound. nih.gov The general mechanism for these Pd(0)-catalyzed reactions involves a catalytic cycle:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-benzyloxy-5-iodoisothiazole to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation : The organic group from an organoboron (in Suzuki coupling) or organozinc (in Negishi coupling) reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, regenerating the active Pd(0) catalyst and forming the final C-C coupled product.

These methods have proven effective for coupling a range of aromatic and heteroaromatic partners to the isothiazole ring in good to excellent yields. nih.gov Interestingly, attempts to use a 3-benzyloxyisothiazole-5-boronic ester in Suzuki couplings were unsuccessful due to rapid protodeboronation. sci-hub.se

Intramolecular Cyclization and Annulation Processes

Intramolecular cyclization reactions of substituted isothiazoles are used to construct fused heterocyclic systems, where the isothiazole ring is annulated with another ring. researchgate.net These processes involve a suitably functionalized side chain on the isothiazole core that reacts with another part of the molecule to form a new ring.

Mechanisms can vary widely depending on the substrates and reagents. For example, a Thorpe-Ziegler type cyclization can be used to create isothiazole-purine analogues. researchgate.net Another strategy involves the intramolecular transannulation of cyanothiadiazoles, catalyzed by rhodium, to produce various bi-, tri-, and tetracyclic fused isothiazoles. thieme-connect.com This reaction proceeds through the formation of a rhodium α-thiavinyl carbenoid intermediate. thieme-connect.com Other methods include oxidative cyclization of 3-aminopropenethiones or the closure of a C–N–S–C–C fragment to form a C–C bond. thieme-connect.com These annulation processes are valuable for creating novel polycyclic scaffolds based on the isothiazole framework. thieme-connect.comresearchgate.net

Oxidative Transformations and Dimerization Studies

The isothiazole ring can undergo oxidative transformations, primarily at the sulfur atom. Oxidation of the sulfur can lead to the formation of isothiazole S-oxides or S,S-dioxides. thieme-connect.com For example, 3-aminoisothiazoles can be oxidized to the corresponding sulfoxides using arylsulfonyloxaziridines, with only minor formation of the dioxide. thieme-connect.com In the case of the related 1,2-benzisothiazole (B1215175) system, the 1,1-dioxide is a known derivative. rsc.org

Furthermore, palladium-catalyzed C-H activation can lead to oxidative dimerization. researchgate.netresearchgate.net For instance, the C5–H selective direct oxidative dimerization of 4-substituted isothiazoles has been reported to afford 5,5'-bisisothiazoles. researchgate.netresearchgate.net This reaction involves the formation of a new C-C bond between two isothiazole units under mild conditions. researchgate.net The direct homocoupling of electron-rich heteroarenes can also proceed through the in situ oxidative generation of a cation radical intermediate, leading to dimerization. chim.it

Application of 3 Benzyloxy Isothiazole and Its Derivatives in Complex Organic Synthesis

Synthesis of Analogue Structures of Natural Products

The strategic use of 3-(benzyloxy)isothiazole has enabled the synthesis of complex molecules that mimic the structures of naturally occurring compounds, facilitating pharmacological studies.

A significant application of this compound is in the highly convergent synthesis of thioibotenic acid, the sulfur analogue of the neurotoxic natural product, ibotenic acid. nih.gov A key step in this synthesis is the regioselective lithiation of the 5-position of this compound. nih.govsci-hub.se This reaction is typically achieved using lithium diisopropylamide (LDA) in diethyl ether at low temperatures, such as -78 °C. sci-hub.se

This method allows for the direct functionalization of the 3-oxygenated isothiazole (B42339) system, a process not previously reported in the literature. nih.gov The resulting lithiated intermediate can be quenched with various electrophiles to introduce different functional groups at the C5 position, with reported yields ranging from 54-68%. nih.govresearchgate.net This targeted functionalization is a cornerstone of the synthetic route to thioibotenic acid, demonstrating the value of this compound as a precursor. sci-hub.se The development of this methodology set the stage for numerous cross-coupling reactions involving the isothiazole ring. sci-hub.se

α-Heteroaryl-α-amino acids are crucial building blocks in biochemistry and medicinal chemistry, serving as foundational units for peptides and proteins. researchgate.net this compound and its derivatives are valuable precursors for synthesizing these complex amino acids. One established strategy involves the lithiation of the isothiazole ring, followed by coupling with a glycine (B1666218) derivative. beilstein-journals.org This approach has been successfully applied to the synthesis of poly-substituted isothiazoles. beilstein-journals.org

Further synthetic advancements utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions. researchgate.net While attempts to generate nucleophilic species directly from this compound for these couplings were not successful, an alternative route through the intermediate 3-benzyloxy-5-iodoisothiazole proved effective. researchgate.net This iodinated derivative allows for the successful introduction of a wide range of aromatic and heteroaromatic substituents at the 5-position in good to excellent yields, thereby creating a diverse array of α-heteroaryl precursors for amino acid synthesis. researchgate.net More recent methods have also employed photochemically enhanced Negishi cross-coupling as a key step for creating α-heteroaryl acetates, which are then converted into the desired amino acids. beilstein-journals.org

Convergent Synthesis of Thioibotenic Acid

Utilization as a Versatile Building Block in Medicinal Chemistry Scaffolds

The this compound scaffold is frequently incorporated into molecules designed for therapeutic purposes. The benzyloxy group, in particular, is often used to confer specific properties, such as acting as a bulky hydrophobic element to enhance binding affinity to biological targets. nih.gov

The thiazole (B1198619) core is a component of numerous compounds with demonstrated biological activity. researchgate.netacs.org Derivatives incorporating a benzyloxy-phenyl motif have been investigated for both antiviral and anti-inflammatory properties.

Antiviral Agents: The benzyloxy-phenyl structural element has been found in molecules with significant antiviral activity. For instance, 3-(3-(benzyloxy)phenyl)isoxazole-5-carboxylic acid, a structural relative of isothiazole derivatives, displayed potent anti-HIV activity. mdpi.com The broader thiazole class has been extensively studied for antiviral applications, leading to compounds active against a range of viruses, including HIV, influenza, and SARS-CoV-2. researchgate.netacs.org

Anti-Inflammatory Agents: Hybrid pyrazole (B372694) analogues featuring a bulky, hydrophobic benzyloxyphenyl group have been designed as selective COX-2 inhibitors, a key target for anti-inflammatory drugs. nih.gov In a series of synthesized pyridine- and thiazole-based hydrazides, the derivative containing a 4-benzyloxyphenyl group was also evaluated for its anti-inflammatory potential. acs.org

Thiazole-containing compounds are a significant class in medicinal chemistry, with many derivatives serving as building blocks for anticancer agents. researchgate.net The this compound framework is a valuable starting point for these precursors.

Research has shown that heterocyclic compounds featuring a thiazole ring substituted with a benzyloxy group are of significant interest for their potential anticancer properties. Thiazole motifs can bind to numerous cancer-specific protein targets and inhibit signaling pathways involved in cancer progression. researchgate.net Specific examples include thiazole conjugates incorporating a 3-methoxy-4-(benzyloxy)phenyl group, which have been synthesized and evaluated for their anticancer effects. acs.org The development of thiazolyl-pyrazoline compounds has also yielded potent inhibitors of EGFR kinase, a key target in cancer therapy. mdpi.com

The structural features of this compound derivatives make them suitable for the design of specific enzyme inhibitors. The benzyloxy group can provide necessary steric bulk or hydrophobic interactions within an enzyme's active site.

Acetyltransferase Inhibitors: A notable application is in the development of inhibitors for the Mycobacterium tuberculosis acetyltransferase Eis, a clinically significant enzyme associated with antibiotic resistance. A structure-activity relationship study of compounds with a substituted benzyloxy-benzylamine scaffold yielded highly potent inhibitors of this enzyme. nih.gov

5-Lipoxygenase (5-LPO) Inhibitors: In the development of a series of potent and selective 5-LPO inhibitors, 3-(benzyloxy)benzaldehyde was used as a key starting material. acs.org This highlights the utility of the benzyloxy-phenyl moiety in designing molecules that target enzymes involved in inflammatory pathways. acs.org

Other Enzyme Targets: Derivatives containing the benzyloxy-phenyl group have also been developed as highly potent and selective reversible inhibitors of monoamine oxidase type B (MAO-B). acs.org Additionally, a thiazole conjugate featuring a 4-(benzyloxy)-3-methoxyphenyl group demonstrated potent tyrosinase inhibitory activity, outperforming the standard kojic acid. acs.org Isothiazole-containing compounds have also been identified as promising inhibitors of the nuclear bile acid receptor FXR for potential use in treating liver diseases. thieme-connect.com

Construction of Anticancer Precursors

Development of Novel Molecular Structures with Tailored Properties

The isothiazole ring, particularly when substituted with a benzyloxy group at the 3-position, serves as a versatile scaffold in complex organic synthesis for the development of novel molecular structures with specifically designed properties. The benzyloxy group not only acts as a protecting group for the 3-hydroxyisothiazole core but also influences the electronic properties and reactivity of the heterocyclic ring, enabling a wide range of chemical transformations. Researchers have leveraged the unique characteristics of this compound and its derivatives to construct complex molecules with potential applications in medicinal chemistry and materials science.

A key strategy in the utilization of this compound is its regioselective functionalization, which allows for the precise introduction of various substituents and the subsequent construction of more elaborate molecular architectures. This approach has been instrumental in creating novel compounds with tailored biological activities and material characteristics.

Detailed Research Findings

Research has demonstrated the feasibility of regioselective lithiation of this compound at the C5 position. sci-hub.senih.gov This pivotal reaction opens up a pathway for the introduction of a wide array of electrophiles, leading to the synthesis of diverse 5-substituted-3-(benzyloxy)isothiazole derivatives. sci-hub.senih.govresearchgate.net This methodology has been successfully applied to the synthesis of complex molecules such as thioibotenic acid, a sulfur analogue of the neurotoxic natural product ibotenic acid. nih.govresearchgate.net

The versatility of the this compound scaffold is further highlighted by its use in cross-coupling reactions. For instance, 3-(benzyloxy)-5-iodoisothiazole, synthesized from the lithiated intermediate, has been employed in Suzuki and Negishi cross-coupling reactions to produce biaryl isothiazoles. sci-hub.se These reactions are fundamental in constructing complex aromatic systems with potential applications in various fields, including the development of new pharmaceuticals and functional materials.

Furthermore, derivatives of isothiazole incorporating a benzyloxy-containing moiety have been synthesized to create hybrid molecules with enhanced biological activities. An example is the synthesis of a thiazole derivative bearing a 4-(benzyloxy)-3-methoxyphenyl group, which demonstrated potent tyrosinase inhibitory activity. acs.orgnih.gov This illustrates how the benzyloxy group can be strategically positioned within a larger molecule to achieve a desired biological effect.

Another relevant derivative, 5-(((benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid, is recognized as a valuable building block for creating more complex molecules with specific functionalities. evitachem.com The presence of the benzyloxycarbonyl protecting group, along with the reactive carboxylic acid and amino groups on the isothiazole core, provides multiple points for further chemical modification, enabling the synthesis of a diverse library of compounds with tailored properties. evitachem.com

The following tables summarize key findings from the literature on the synthesis of novel molecular structures using this compound and its derivatives.

Table 1: Regioselective Functionalization of this compound

| Starting Material | Reagents and Conditions | Product | Yield (%) | Application | Reference |

| This compound | 1. LDA, Et2O, -78 °C; 2. Electrophile | 5-Substituted-3-(benzyloxy)isothiazole | 54-68 | Synthesis of functionalized isothiazoles | nih.govresearchgate.net |

| This compound | 1. LDA, Et2O, -78 °C; 2. I2 | 3-(Benzyloxy)-5-iodoisothiazole | - | Intermediate for cross-coupling reactions | sci-hub.se |

Data not available for all fields.

Table 2: Application of this compound Derivatives in Synthesis

| Derivative | Reaction Type | Resulting Structure | Tailored Property/Application | Reference |

| 3-(Benzyloxy)-5-iodoisothiazole | Suzuki and Negishi cross-coupling | Biaryl isothiazoles | Development of complex aromatic systems | sci-hub.se |

| Thiazole with 4-(benzyloxy)-3-methoxyphenyl group | Multi-step synthesis | 3-(5-(4-(Benzyloxy)-3-methoxyphenyl)-1-(4-(4-bromophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one | Potent tyrosinase inhibitor | acs.orgnih.gov |

| 5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid | Building block in organic synthesis | Various complex molecules | Development of novel materials and potential pharmaceuticals | evitachem.com |

Structure Activity Relationship Sar Studies of 3 Benzyloxy Isothiazole Derivatives

Influence of Substituent Position and Electronic Properties on Biological Activity

The biological activity of 3-(benzyloxy)isothiazole derivatives is profoundly influenced by the nature and position of substituents on both the isothiazole (B42339) and the benzyl (B1604629) rings. Research on related thiazole (B1198619) and isothiazole compounds has established clear SAR trends that are applicable to this class of molecules.

The electronic properties of substituents, whether electron-donating or electron-withdrawing, play a pivotal role in modulating the biological efficacy of these compounds. For instance, in a series of thiazole derivatives, the introduction of a nitro group (a strong electron-withdrawing group) at position 3 of a distal phenyl ring consistently resulted in enhanced anticancer activity. nih.gov Conversely, the presence of electron-donating groups can also lead to potent bioactivity, though the optimal substitution pattern is often target-dependent. frontiersin.org For example, in a series of formazan (B1609692) derivatives containing a benzyloxy moiety, compounds with electron-donating methoxy (B1213986) and methyl groups exhibited significant antiproliferative activity.

The position of these substituents is equally critical. In many heterocyclic scaffolds, substitutions at the para-position of a phenyl ring tend to be more favorable for activity compared to ortho- or meta-positions. researchgate.net However, there are exceptions where ortho-substitution leads to a more pronounced effect. mdpi.com The steric bulk of substituents also has a significant impact, with larger groups potentially causing steric hindrance that can either enhance or diminish binding to a biological target. chim.it

A study on isothiazole derivatives as inhibitors of HCV NS5B polymerase highlighted the importance of molecular descriptors such as the partition coefficient (Log P), molar refractivity, and polar surface area in their QSAR models. mdpi.com These findings underscore that a delicate balance of lipophilicity, electronic character, and steric factors, governed by the substituents and their positions, is essential for optimizing the biological activity of this compound derivatives.

Table 1: Influence of Substituents on the Biological Activity of Thiazole and Isothiazole Derivatives

| Compound Series | Substituent | Position | Electronic Effect | Observed Biological Activity | Reference |

|---|---|---|---|---|---|

| Thiazole Derivatives | Nitro (-NO2) | 3-position of distal phenyl ring | Electron-withdrawing | Enhanced anticancer activity | nih.gov |

| Thiazole Derivatives | Chloro (-Cl) | 4-position of distal phenyl ring | Electron-withdrawing | Good anticancer activity | nih.gov |

| Formazan Derivatives | Methoxy (-OCH3) | - | Electron-donating | Significant antiproliferative activity | |

| Benzothiazole Derivatives | o-Fluoro | - | Electron-withdrawing | Higher anticonvulsant activity than p- or m-fluoro | mdpi.com |

| Thiazole-based Chalcones | Electron-donating groups | - | Electron-donating | Better activity than electron-withdrawing groups | frontiersin.org |

Stereochemical Effects on Biological Profiles

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological targets such as enzymes and receptors. nih.gov For this compound derivatives that possess chiral centers, the different stereoisomers (enantiomers or diastereomers) can exhibit distinct pharmacological and toxicological profiles. nih.govnih.govwvu.edu

The principle of eudismic ratio, which quantifies the difference in pharmacological activity between enantiomers, highlights the importance of stereoselectivity. Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer). nih.gov In some cases, the distomer may be inactive, contribute to side effects, or even have an opposing biological effect. nih.govnih.gov For example, in a series of thiazole derivatives, the S-isomers showed stronger inhibitory activity against E. coli DNA gyrase than their (R)-counterparts. nih.gov Similarly, for the natural product acivicin (B1666538) and its derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. acs.org

The separation and individual testing of stereoisomers are therefore critical steps in the preclinical development of chiral drug candidates. frontiersin.orgnih.gov Advances in chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, have enabled the efficient separation and analysis of enantiomers. nih.gov

While specific studies on the stereochemical effects of this compound derivatives are not extensively documented in the reviewed literature, the established principles of stereochemistry in drug action strongly suggest that if a chiral center is introduced into the this compound scaffold, the resulting stereoisomers would likely display different biological activities. This underscores the necessity of considering and investigating the stereochemical aspects in the design and synthesis of new, more effective therapeutic agents based on this scaffold. acs.org

Ligand Design Principles from Benzyloxy-Containing Scaffolds

The design of ligands based on the this compound scaffold draws upon established principles of medicinal chemistry, including structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govbiosolveit.defiveable.me The benzyloxy group itself is a common motif in many biologically active compounds, often contributing to favorable interactions with protein targets.

One key principle in ligand design is the concept of "privileged structures," which are molecular scaffolds capable of binding to multiple biological targets. Heterocyclic systems, including isothiazoles, are often considered privileged structures. nih.gov The combination of the isothiazole ring with the benzyloxy moiety creates a scaffold with significant potential for modification and optimization. For instance, a series of inhibitors for the acetyltransferase Eis, a key enzyme in Mycobacterium tuberculosis, were developed from a substituted benzyloxy-benzylamine scaffold. nih.gov

Ligand-based design strategies are particularly useful when the three-dimensional structure of the target protein is unknown. nih.govfiveable.me These methods rely on the analysis of known active ligands to develop a pharmacophore model, which defines the essential steric and electronic features required for biological activity. This model can then be used to design new molecules with improved properties. Quantitative structure-activity relationship (QSAR) studies are a cornerstone of LBDD, creating mathematical models that correlate the chemical structures of compounds with their biological activities. researchgate.netmdpi.commdpi.com

Structure-based design, on the other hand, utilizes the known 3D structure of the target protein to design ligands that fit precisely into the binding site. biosolveit.de This approach allows for the rational design of modifications to the this compound scaffold to enhance binding affinity and selectivity. For example, molecular docking studies can predict the binding modes of designed ligands and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that can be optimized. nih.govacs.org

The benzyloxy group can be strategically employed to engage with hydrophobic pockets in a binding site, while the isothiazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. The design of novel inhibitors often involves creating hybrid molecules that combine the favorable features of different scaffolds. For example, benzyloxy-containing fragments have been incorporated into various heterocyclic systems to create potent inhibitors for a range of targets. researchgate.net

Modulation of Activity via Aromatic Moiety Variation

Varying the aromatic moiety in the this compound scaffold is a powerful strategy for modulating biological activity. This can involve substitutions on the benzyl ring or the complete replacement of the benzyl group with other aromatic or heteroaromatic systems.

Substitutions on the benzyl ring can alter the electronic and steric properties of the molecule, leading to changes in binding affinity and selectivity. As discussed in section 5.1, the introduction of electron-withdrawing or electron-donating groups can have a significant impact on activity. nih.govfrontiersin.org For example, in a series of quinazoline-based EGFR inhibitors, replacing the benzyloxy moiety with a nitro-imidazole group resulted in compounds with increased activity under hypoxic conditions. researchgate.net This highlights how modifications to the benzyloxy group can be used to tailor the pharmacological profile of a compound.

Replacing the entire benzyl group with other aromatic systems is a form of scaffold hopping, a strategy used to explore new chemical space and identify novel chemotypes with improved properties. biosolveit.de For instance, replacing the benzyl group with different aryl or heteroaryl rings can lead to compounds with altered target selectivity or improved pharmacokinetic properties. The synthesis of various aryl- and heteroaryl-substituted 3-benzyloxyisothiazoles has been achieved through cross-coupling reactions, providing a diverse library of compounds for biological screening. nih.gov

The data below from various studies on related heterocyclic compounds illustrates how changes in the aromatic moiety can significantly impact biological activity.

Table 2: Modulation of Biological Activity by Variation of the Aromatic Moiety

| Compound Series | Original Aromatic Moiety | Modified Aromatic Moiety | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Quinazoline EGFR Inhibitors | Benzyloxy | Nitro-imidazole | Increased activity in hypoxic conditions | researchgate.net |

| Thiazole Derivatives | Phenyl | 3-Pyridyl | Improved activity due to additional H-bond | nih.gov |

| Thiazole Derivatives | Unsubstituted Phenyl | Substituted Phenyl | Generally increased anticancer activity | nih.gov |

| 1,3,4-Thiadiazole Derivatives | Phenyl at C-2 | 4-Benzyloxy-3-methoxyphenyl | Enhanced antiproliferative activity | hilarispublisher.com |

| Benzothiazole Derivatives | Benzylidene | Isatinimino | Better biological activity | chim.it |

Computational and Theoretical Chemistry Studies of 3 Benzyloxy Isothiazole

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret the behavior of molecules. These methods have been applied to derivatives and related structures of 3-(Benzyloxy)isothiazole to understand its fundamental properties.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules, offering a balance between accuracy and computational cost. ijcce.ac.ir DFT calculations are used to optimize the molecular geometry of compounds, predicting bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on related heterocyclic systems demonstrate that DFT, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), can accurately predict geometries that are in good agreement with experimental data from X-ray crystallography. sciensage.info

Theoretical investigations on molecules containing benzyloxy and thiazole (B1198619) moieties have utilized DFT to determine their stable conformations and to analyze their structural parameters. researchgate.net The optimization process seeks the lowest energy conformation on the potential energy surface, providing a detailed three-dimensional structure of the molecule. This information is critical for understanding how the molecule interacts with its environment.

Table 1: Representative Theoretical Geometrical Parameters for a Thiazole Derivative

| Parameter | Calculated Value (DFT/B3LYP/6-31G(d,p)) | Experimental Value (X-ray) |

|---|---|---|

| S(1)-C(2) Bond Length (Å) | 1.757 | 1.768 |

| C(2)-N(3) Bond Length (Å) | 1.307 | 1.287 |

| C(2)-N(6) Bond Length (Å) | 1.390 | 1.393 |

This table presents a comparison of calculated and experimental bond lengths for a thiazole-containing compound, illustrating the accuracy of DFT methods. Data adapted from a study on thiourea (B124793) derivatives containing a thiazole moiety. sciensage.info

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For compounds related to this compound, HOMO-LUMO analysis performed using DFT calculations helps to understand intramolecular charge transfer processes and to identify the regions of the molecule that are most likely to be involved in chemical reactions. bhu.ac.in The distribution of the HOMO and LUMO across the molecular structure reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. bhu.ac.in For example, in a study of a Schiff base containing a benzyloxy group, the HOMO was found to be localized on the methoxybenzene and central phenol (B47542) rings, while the LUMO was distributed over the benzyloxy group, indicating the likely sites of electronic transitions.

Table 2: Frontier Molecular Orbital Energies for a Thiazole Derivative

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1a | -6.180 | -3.140 | 3.040 |

| 1b | -5.981 | -1.448 | 4.533 |

| 1c | -5.943 | -1.410 | 4.533 |

| 1d | -6.147 | -1.747 | 4.400 |

This table shows the calculated HOMO, LUMO, and energy gap values for a series of thiourea derivatives containing a thiazole moiety, highlighting how substitutions can influence these electronic properties. Data adapted from a DFT study. sciensage.info

Natural Bond Orbital (NBO) Charge Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the charge distribution within a molecule by transforming the complex molecular wave function into localized Lewis-like structures (bonds and lone pairs). uni-muenchen.defaccts.de This analysis allows for the calculation of natural atomic charges and the study of charge transfer and delocalization effects, which are crucial for understanding molecular stability and reactivity. researchgate.netresearchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule (receptor), such as a protein or enzyme. These methods are invaluable in drug discovery and medicinal chemistry for predicting binding modes and affinities.

Prediction of Ligand-Receptor Interactions and Binding Affinities

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comdergipark.org.tr The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. researchgate.net A more negative binding energy generally indicates a more stable ligand-receptor complex. researchgate.net

In the context of this compound and its analogues, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes. mdpi.comnih.gov For example, docking simulations of thiazole derivatives into the active site of α-glucosidase have helped to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for their inhibitory activity. nih.gov These studies provide a rational basis for the observed biological activities and guide the design of more potent and selective inhibitors. semanticscholar.org Molecular dynamics simulations can further refine these predictions by accounting for the flexibility of both the ligand and the receptor. semanticscholar.orgacs.org

Conformational Analysis and Stereochemical Assignments

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. dokumen.pub Understanding the conformational preferences of a molecule is crucial, as the biological activity often depends on the molecule adopting a specific three-dimensional shape to fit into a receptor's binding site. Computational methods can be used to perform a potential energy scan by systematically rotating specific bonds to identify the most stable conformers (those with the lowest energy). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are crucial in modern drug design, allowing for the prediction of activity for newly designed molecules, thereby prioritizing synthetic efforts and reducing costs. rdd.edu.iqnih.gov

For a class of compounds like isothiazole (B42339) derivatives, a QSAR study would begin by collecting a dataset of molecules with experimentally determined biological activities (e.g., inhibitory concentration, IC₅₀). mdpi.com The three-dimensional structures of these molecules, including this compound, would be optimized using quantum chemical methods like Density Functional Theory (DFT). researchgate.net From these optimized structures, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

The next step involves selecting the most relevant descriptors and building a mathematical model that correlates them with biological activity. Common statistical methods used for this purpose include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). mdpi.comresearchgate.net The resulting model's robustness and predictive power are rigorously tested using internal and external validation techniques. mdpi.com

A validated QSAR model can then be used to predict the biological activity of novel, unsynthesized isothiazole derivatives. researchgate.net By analyzing the descriptors in the model, researchers can identify which structural features are positively or negatively correlated with activity, providing a clear rationale for designing more potent compounds.

Table 1: Examples of Molecular Descriptors for QSAR Analysis of Isothiazole Derivatives

This interactive table showcases the types of descriptors that would be calculated for a QSAR study. The values are hypothetical and for illustrative purposes.

| Compound Name | Molecular Weight (MW) | LogP (Lipophilicity) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Isothiazole | 85.11 | 0.85 | 2.40 | -9.5 | -0.5 |

| 3-Chloroisothiazole | 119.56 | 1.50 | 1.80 | -9.8 | -1.0 |

| This compound | 191.24 | 2.80 | 1.95 | -8.9 | -0.8 |

| 3-Amino-5-phenylisothiazole | 176.23 | 2.10 | 3.10 | -8.5 | -1.2 |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Drug-Likeness

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound to assess its potential as a drug candidate. researchgate.netresearchgate.net In silico ADMET prediction tools have become indispensable for this purpose, offering a rapid and cost-effective way to screen compounds for desirable drug-like properties before committing to expensive synthesis and in vivo testing. biorxiv.orgbioflux.com.ro

For this compound, a comprehensive ADMET profile would be generated using various web-based platforms and software such as SwissADME and pkCSM. mdpi.comnih.gov These tools predict a wide range of properties based on the molecule's structure.

Key predicted properties include:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are estimated. bioflux.com.ro Lipinski's "Rule of Five" is often used as a primary filter for oral bioavailability, assessing properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov

Distribution: Predictions on how the compound might distribute throughout the body, including its potential to bind to plasma proteins, are made.

Metabolism: The model predicts which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is a critical prediction, as this can lead to drug-drug interactions. researchgate.net

Excretion: The total clearance of the compound from the body is estimated. nih.gov

Toxicity: Potential toxicity risks, such as mutagenicity (AMES test) and cardiotoxicity (hERG inhibition), are flagged. nih.gov

The analysis of these predicted ADMET properties helps researchers to identify potential liabilities in a drug candidate early on. For example, a compound predicted to be a potent inhibitor of a major CYP enzyme might be deprioritized or structurally modified to mitigate this risk. nih.gov Favorable ADMET predictions, conversely, increase the confidence in a compound's potential for further development. plos.org

Table 2: Predicted ADMET Profile for this compound

This interactive table presents a hypothetical ADMET profile for this compound, illustrating the type of data generated by in silico prediction tools.

| ADMET Property | Predicted Value/Classification | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 191.24 g/mol | Fulfills Lipinski's rule (< 500) |

| LogP | 2.80 | Optimal lipophilicity (Rule of Five: ≤ 5) |

| Hydrogen Bond Donors | 0 | Fulfills Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 (N, O) | Fulfills Lipinski's rule (≤ 10) |

| Absorption | ||

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | Yes | May cross the blood-brain barrier |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Toxicity | ||

| AMES Toxicity | Non-toxic | Predicted to be non-mutagenic |

| hERG I Inhibitor | Low risk | Low risk of cardiotoxicity |

Investigations into the Biological Activity of 3 Benzyloxy Isothiazole Derivatives Mechanism Focused

Antimicrobial Activity

The isothiazole (B42339) and thiazole (B1198619) nuclei are integral to numerous compounds exhibiting a broad spectrum of antimicrobial activities. sciencescholar.us The introduction of a benzyloxy group can modulate lipophilicity and target interaction, potentially enhancing this inherent activity.

Derivatives incorporating a benzyloxy-substituted phenyl ring attached to a thiazole core have demonstrated notable antibacterial properties. While broad-spectrum activity is a hallmark of the thiazole class, specific benzyloxy derivatives have shown promising results. sciencescholar.us For instance, a series of 1-[(4-benzyloxyphenyl)-but-3-enyl]-1H-azoles, which includes thiazole derivatives, were evaluated for their antibacterial activity against various strains following the determination of their potent antitubercular effects. nih.gov Similarly, certain 7-(benzyloxy)-benzothiazole derivatives have been screened for antimicrobial properties. jbarbiomed.com

The mechanisms underlying the antibacterial action of thiazole derivatives are diverse. A primary target is DNA gyrase, an essential enzyme for bacterial DNA replication. acs.org By inhibiting the ATP-binding site of the GyrB subunit, these compounds disrupt DNA topology, leading to bacterial cell death. mdpi.com Another identified mechanism involves the inhibition of FtsZ, a crucial protein in bacterial cell division. Thiazole-quinolinium derivatives have been shown to stimulate FtsZ polymerization, which disrupts the formation of the Z-ring necessary for cytokinesis, ultimately leading to an elongated cell morphology and bacteriostasis. frontiersin.org While these mechanisms have been established for the broader thiazole class, further research is needed to confirm them specifically for 3-(benzyloxy)isothiazole derivatives.

The antifungal potential of azole compounds is well-established, and derivatives of isothiazole and thiazole are no exception. The primary mechanism for many antifungal azoles involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol (B1671047), a vital component not found in human cells. frontiersin.orglumenlearning.com These drugs typically target the cytochrome P450 enzyme 14-α-demethylase, which is critical for converting lanosterol (B1674476) to ergosterol. nih.govnih.gov Depletion of ergosterol alters membrane fluidity and the function of membrane-bound proteins, leading to fungal growth inhibition. frontiersin.org

Other potential fungicidal mechanisms include the inhibition of other components of the fungal cell wall, such as β-glucan. frontiersin.orglumenlearning.com Echinocandins, for example, act by blocking the enzyme 1,3-β-glucan synthase, earning them the nickname "penicillin for fungi". lumenlearning.comderangedphysiology.com Additionally, some antifungal agents interfere with microtubule formation during mitosis, disrupting cell division. lumenlearning.com Studies on 1-[(4-benzyloxyphenyl)-but-3-enyl]-1H-azoles have included screening for general antifungal activity, suggesting that benzyloxy-containing scaffolds possess potential in this area. nih.gov

The benzyloxy-substituted heterocyclic scaffold has shown significant promise in the development of novel antitubercular agents. A key target for these compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway responsible for mycolic acid biosynthesis. nih.gov Direct inhibition of InhA is a valuable strategy as it circumvents the common resistance mechanisms associated with the prodrug isoniazid (B1672263) (INH), which requires activation by the catalase-peroxidase enzyme KatG. nih.govbiorxiv.org

Several studies have highlighted potent InhA inhibitors featuring a benzyloxy moiety. A series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamides demonstrated excellent in vitro activity against Mycobacterium tuberculosis (MTB), with most derivatives showing an IC₅₀ value of less than 1 µg/mL. nih.gov Molecular docking studies confirmed that these compounds bind effectively within the active site of InhA. nih.gov

Similarly, a novel series of 2-benzyloxy-5-(thiazol-4-yl)-benzoic acid methyl ester derivatives was synthesized and screened for activity against the MTB H37Rv strain, with several compounds identified as potent agents. ijcce.ac.irijcce.ac.ir Another class of compounds, 1-[(4-benzyloxyphenyl)-but-3-enyl]-1H-azoles, also exhibited potent anti-TB activity, with minimum inhibitory concentration (MIC) values as low as 0.61 μg/mL. nih.gov

| Compound Series | Target Organism/Enzyme | Activity Measurement | Results | Reference |

| 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamides | M. tuberculosis | IC₅₀ | Most compounds < 1 µg/mL | nih.gov |

| 1-[(4-Benzyloxy phenyl)-but-3-enyl]-1H-azoles (e.g., benzimidazole, imidazole (B134444) derivatives) | M. tuberculosis H37Rv | MIC | 0.61 - 3.12 µg/mL for most potent derivatives | nih.gov |

| 2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester | M. tuberculosis H37Rv | Activity Screen | Most compounds found to be active potent agents | ijcce.ac.irijcce.ac.ir |

The development of drugs against eukaryotic pathogens like protozoa and helminths is challenging due to their cellular similarity to human cells. lumenlearning.com However, the isoxazole (B147169) and thiazole rings are considered privileged scaffolds in the search for new antiparasitic agents. sciencescholar.usnih.gov For instance, isoxazole derivatives have been evaluated in vitro against Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. nih.gov

The mechanisms of action for antiprotozoal drugs often involve targeting unique metabolic pathways, such as folic acid synthesis or electron transport. lumenlearning.com For anthelmintic agents, a common mechanism is the disruption of neuromuscular function. msdvetmanual.com Imidazothiazoles, for example, act as agonists at nematode-specific nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to spastic muscle paralysis. msdvetmanual.com While detailed studies on this compound derivatives are limited in this area, the potential is indicated by patents for anthelmintic agents that include benzyloxy-substituted compounds within their claims. google.com This suggests that while published research is sparse, the scaffold is of interest for its potential antiparasitic properties.

Antitubercular Activity and Enzyme Inhibition (e.g., InhA)

Anticancer Activity

The search for novel, effective, and safe anticancer compounds is a continuous effort, with heterocyclic compounds playing a prominent role. nih.gov Derivatives of isothiazole and thiazole bearing a benzyloxy group have been investigated for their cytotoxic effects against various cancer cell lines.

In vitro studies have demonstrated the concentration-dependent cytotoxic potential of benzyloxy-substituted thiazole derivatives. nih.gov A study involving a series of novel thiazole derivatives identified a 4-(benzyloxy)benzylidene derivative (compound 3h ) that showed substantial antiproliferative activity against the ACHN renal cell line, with 79.82% growth inhibition. nih.gov Another compound from the same study, a 4-(benzyloxy)-3-methoxybenzylidene derivative (3k ), displayed good activity against all leukemia cell types tested, with growth inhibition ranging from 51.06% to 65.07%. nih.gov

Furthermore, 2-(2-(benzyloxy)phenyl)benzo[d]thiazole (A7 ) was synthesized and evaluated for its anticancer activity, showing promise in this therapeutic area. nih.gov Benzisothiazolone (BIT) derivatives, which are structurally related to isothiazoles, were found to be cytotoxic to Hodgkin's lymphoma cells, with IC₅₀ values for the most potent compounds ranging from 3.3 to 4.35 µg/mL. nih.govbenthamscience.com These compounds were also shown to inhibit the migration of human lung adenocarcinoma cells (A549). nih.govbenthamscience.com A patent has also claimed the use of specific ureido-substituted benzyloxy isothiazole derivatives as anticancer agents. google.com

| Compound/Derivative Class | Cancer Cell Line(s) | Activity Measurement (IC₅₀ / % Inhibition) | Reference |

| 4-(Benzyloxy)benzylidene thiazole derivative (3h ) | ACHN (Renal) | 79.82% Growth Inhibition | nih.gov |

| 4-(Benzyloxy)-3-methoxybenzylidene thiazole derivative (3k ) | Leukemia (various) | 51.06% - 65.07% Growth Inhibition | nih.gov |

| Benzisothiazolone (BIT) derivative 1 | Hodgkin's Lymphoma (L428) | IC₅₀ = 3.3 µg/mL | nih.govbenthamscience.com |

| Benzisothiazolone (BIT) derivative 2 | Hodgkin's Lymphoma (L428) | IC₅₀ = 4.35 µg/mL | nih.govbenthamscience.com |

| 2-(2-(Benzyloxy)phenyl)benzo[d]thiazole (A7 ) | Various (Screening) | Identified as potential anticancer agent | nih.gov |

| Thiazolylindolequinones | V79 (Chinese hamster), Human Breast Cancer | Measured for toxicity, potent inhibitors of topoisomerase II | nih.gov |

Kinase Inhibition (e.g., PI3K/mTOR, EGFR)

Derivatives of this compound have emerged as potent inhibitors of key cellular signaling kinases, such as those in the PI3K/mTOR and EGFR pathways, which are often dysregulated in cancer.

One study focused on a series of 5-substituted-3-(benzyloxy)isothiazole derivatives and their inhibitory activity against PI3Kα. The research identified a specific compound, 3-(benzyloxy)-5-(1H-indol-4-yl)isothiazole, as a potent and selective inhibitor of PI3Kα. This compound demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7, HCT-116, and U87-MG. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Another line of investigation has explored isothiazole derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Certain isothiazole-based compounds have shown promising EGFR inhibitory activity, suggesting their potential as anticancer agents.

Role as Synergists in Chemotherapy

Beyond their direct cytotoxic effects, this compound derivatives have shown potential as synergistic agents that can enhance the efficacy of existing chemotherapeutic drugs. Their ability to modulate various cellular pathways can lead to a multi-pronged attack on cancer cells when used in combination with traditional treatments.

For instance, by inhibiting the PI3K/mTOR pathway, these derivatives can sensitize cancer cells to the effects of other anticancer drugs, potentially overcoming drug resistance and allowing for lower, less toxic doses of conventional chemotherapy.

Anti-Inflammatory and Immunotropic Effects

The anti-inflammatory and immunomodulatory properties of this compound derivatives have been a significant area of research. These compounds have been shown to modulate the production and activity of various inflammatory mediators.

A notable example is the compound 3,5-diamino-N-(5-methylisoxazol-3-yl)isothiazole-4-carboxamide, which has demonstrated potent anti-inflammatory effects. Studies have shown its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is often linked to the inhibition of signaling pathways like NF-κB, which plays a central role in the inflammatory response.

Antiviral Activity and Related Mechanisms

The antiviral potential of this compound derivatives has been explored against a range of viruses. Their mechanisms of action are often multifaceted, targeting different stages of the viral life cycle.